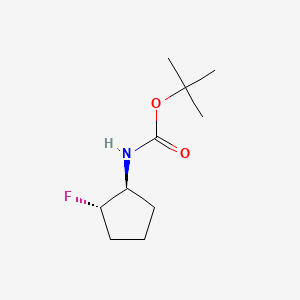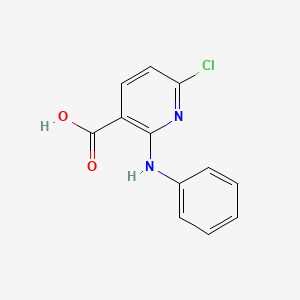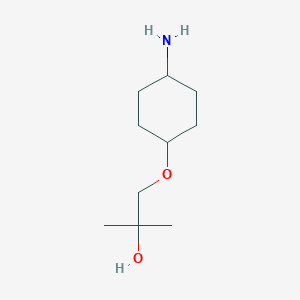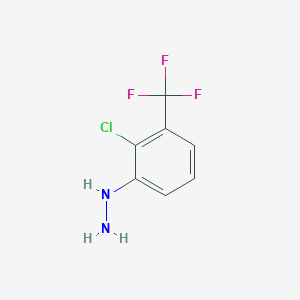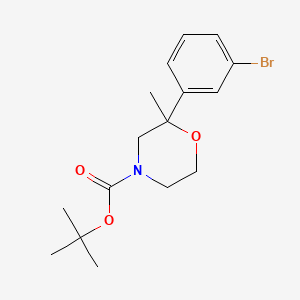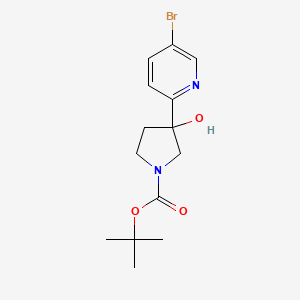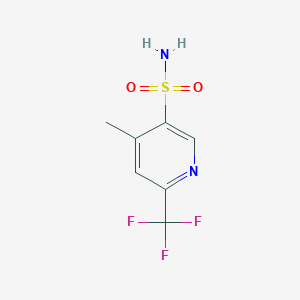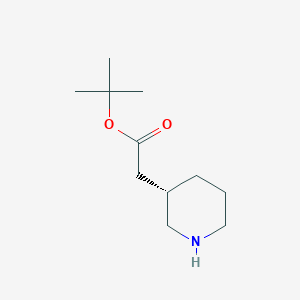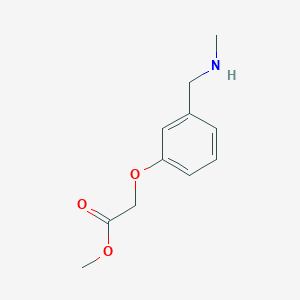![molecular formula C7H15NO B13563981 Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
Methyl[(4-methyloxolan-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[(4-methyloxolan-2-yl)methyl]amine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is also known by its IUPAC name, N-methyl-1-(4-methyltetrahydrofuran-2-yl)methanamine . This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, and a methylamine group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-methyloxolan-2-yl)methyl]amine typically involves the reaction of 4-methyltetrahydrofuran with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and distillation to isolate the final product and remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[(4-methyloxolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Methyl[(4-methyloxolan-2-yl)methyl]amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of Methyl[(4-methyloxolan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Methyl[(4-methyloxolan-2-yl)methyl]amine include:
Methyl[(2-methyloxolan-2-yl)methyl]amine: This compound has a similar structure but with a different position of the methyl group on the tetrahydrofuran ring.
Methyltetrazine-amine hydrochloride: This compound contains a tetrazine ring instead of a tetrahydrofuran ring.
Uniqueness
This compound is unique due to its specific structure, which includes a tetrahydrofuran ring and a methylamine group. This unique structure gives it distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
N-methyl-1-(4-methyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(4-8-2)9-5-6/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
KVGPDHSBKXPEDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC1)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
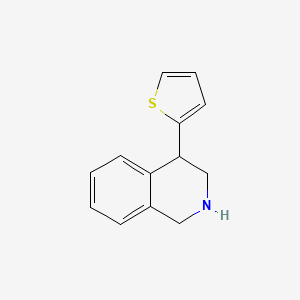
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
